
(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide
Vue d'ensemble
Description
The compound "(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide" is a multifunctional molecule that can serve as a precursor for the synthesis of various heterocyclic systems. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their applications in medicinal chemistry and drug synthesis.
Synthesis Analysis
The synthesis of related compounds involves the preparation of multifunctional synthons that can be further transformed into a variety of heterocyclic systems. For instance, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog were prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates, which are versatile reagents for the preparation of polyfunctional heterocyclic systems . Similarly, (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one was synthesized through a multi-step process starting from 1H-indole, optimized for the synthesis of its derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one was confirmed by MS and 1H NMR spectrum .
Chemical Reactions Analysis
The compounds similar to "(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide" are intermediates in the synthesis of biologically active compounds. They can undergo various chemical reactions, including 1,3-dipolar cycloaddition, which has been studied using density functional theory (DFT) to investigate the regiochemistry and mechanism of these reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "(E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide" are not detailed in the provided papers, the related compounds exhibit properties that make them suitable for biological applications. For instance, a series of substituted benzamides derived from antipyrine were synthesized and showed potential biological applications, including inhibition of various forms of alkaline phosphatase and ecto-5'-nucleotidases .
Applications De Recherche Scientifique
Broadband Nonlinear Optical Material
Pyrene derivatives, including compounds structurally related to (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide, have been investigated for their application as broadband nonlinear optical materials. These derivatives exhibit positive third-order nonlinear refractive indices and high linear transmission across a wide spectral range, suggesting their potential in developing lossless broadband nonlinear refraction materials (Wu et al., 2017).
Antitumor Activity
Compounds related to (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide have shown significant in-vitro antitumor activity against various cancer cell lines. For instance, certain pyrazolo[3,4‐b]pyridines and pyrazolo[1,5‐a]pyrimidines linked to a thiazolo[3,2‐a]benzimidazole moiety demonstrated cell growth inhibitory activity, highlighting their potential as antitumor agents (Abdel‐Aziz et al., 2009).
Antimicrobial and Anticancer Activities
Novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, prepared from enaminones related to (E)-4-(Dimethylamino)-N-prop-2-ynylbut-2-enamide, exhibited pronounced inhibitory effects on the growth of tested cell lines and showed antimicrobial activities. This underscores their therapeutic potential in addressing microbial infections and cancer (Al-Bogami et al., 2018).
Electrochromic Applications
Electroactive aromatic polyamides incorporating 4-(dimethylamino)triphenylamine units, related to the enaminone structure of interest, have demonstrated reversible electrochemical oxidation, accompanied by significant color changes. These materials, with their high coloration efficiency and rapid switching time, are promising for electrochromic device applications (Hsiao et al., 2008).
Mécanisme D'action
The mechanism of action of dimethylamino compounds can vary depending on their structure and the context in which they are used. For example, 8-hydroxyquinolines, which include dimethylamino compounds, have been used in numerous medicinal applications, including treatments for bacterial infection, Alzheimer’s disease, and cancer .
Safety and Hazards
Orientations Futures
The future directions of research and applications involving dimethylamino compounds are vast. They are used in a variety of industries and applications, including agriculture, personal care & hygiene, pharmaceuticals, and pulp & paper . As our understanding of these compounds continues to grow, so too will their potential applications.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-prop-2-ynylbut-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-4-7-10-9(12)6-5-8-11(2)3/h1,5-6H,7-8H2,2-3H3,(H,10,12)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHOTCYSPRIDDZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2052241-40-2 | |
| Record name | (2E)-4-(dimethylamino)-N-(prop-2-yn-1-yl)but-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((5-(ethylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2544126.png)
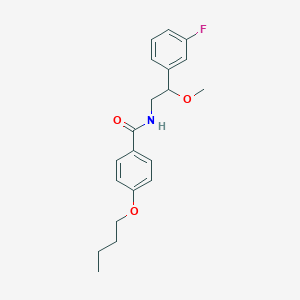
![5-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2544132.png)
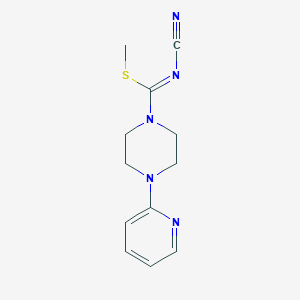
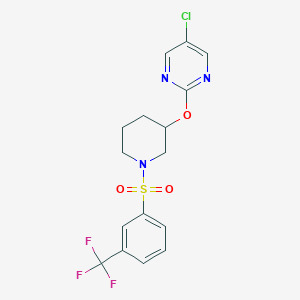
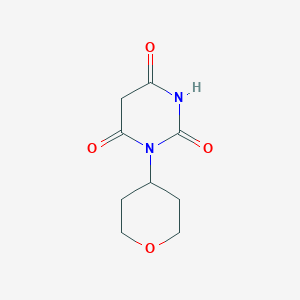
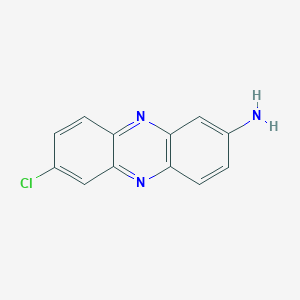
![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2544139.png)
![2-[2-(4-Fluorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal](/img/structure/B2544140.png)

![Methyl 2-{4-hydroxy-2-oxo-1-[4-(trifluoromethoxy)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B2544143.png)
